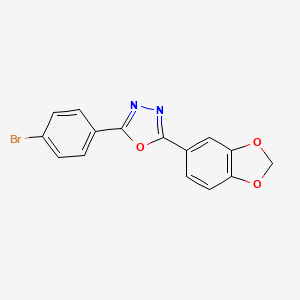

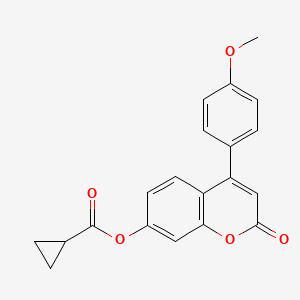

2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, known for diverse chemical and biological activities. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide, acid chlorides, or carboxylic acids in the presence of appropriate catalysts or under specific reaction conditions. For example, 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was synthesized using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, under specific conditions yielding a final product with a 20% overall yield (Xing Kong-qiang, 2005).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using modern spectroscopic techniques like NMR, IR, and Mass spectroscopy. These techniques help in elucidating the arrangement of atoms and the presence of functional groups in the molecule. For instance, the synthesis and structure of a related compound, 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, were characterized using NMR and IR spectroscopic methods (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including condensation, substitution, and coupling reactions. They are known for their ability to form stable chemical structures and exhibit a range of chemical properties depending on the substituents attached to the oxadiazole ring.

Physical Properties Analysis

The physical properties like melting point, solubility, and crystalline nature of oxadiazoles vary significantly based on their molecular structure and substituents. The crystal structure of related compounds can be determined through X-ray diffraction studies, as done for 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide (P. Sharma et al., 2016).

科学的研究の応用

Biological Activities 1,3,4-Oxadiazole bearing compounds, including derivatives similar to the compound , have garnered interest due to their biological activities. For instance, a study by Khalid et al. (2016) synthesized N-substituted derivatives of a related compound and found them to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition Another application area is in corrosion inhibition. Ammal et al. (2018) demonstrated that 1,3,4-oxadiazole derivatives acted as effective corrosion inhibitors for mild steel in sulfuric acid, providing protection through the formation of a protective layer on the metal surface (Ammal et al., 2018).

Antitubercular Agents In the field of medicinal chemistry, Joshi et al. (2015) conducted a study on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives. They synthesized various derivatives and evaluated them for antitubercular activity, finding most compounds to exhibit moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).

Antimicrobial and Hemolytic Activity Gul et al. (2017) explored the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds, a class to which the subject compound belongs. Their research indicated significant activity against selected microbial species, highlighting the potential of these compounds in antimicrobial applications (Gul et al., 2017).

Optoelectronic Applications In the field of materials science, Jin & Zhang (2013) investigated derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole, focusing on their optical, electronic, and charge transport properties as materials for charge transport and luminescent applications, particularly in OLEDs (Jin & Zhang, 2013).

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3/c16-11-4-1-9(2-5-11)14-17-18-15(21-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUHJSKNUJLSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)